O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate
Description
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate (CAS 74808-10-9) is a glycosyl donor widely employed in stereoselective glycosylation reactions. Its molecular formula is C₁₆H₂₀Cl₃NO₁₀, with a molecular weight of 492.68 g/mol . The compound features four acetyl groups protecting hydroxyls at the 2-, 3-, 4-, and 6-positions of the glucose moiety, leaving the anomeric carbon activated as a trichloroacetimidate group. This configuration enables efficient β-glycosidic bond formation under Lewis acid catalysis (e.g., BF₃·OEt) in dichloromethane . The acetyl groups enhance solubility in organic solvents while maintaining reactivity, making it a versatile reagent for synthesizing glycoconjugates, nucleosides, and natural product derivatives .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3NO10/c1-6(21)25-5-10-11(26-7(2)22)12(27-8(3)23)13(28-9(4)24)14(29-10)30-15(20)16(17,18)19/h10-14,20H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZGVQIKARDAF-RQICVUQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Routes
Starting Materials
The synthesis begins with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (CAS 604-69-3), a peracetylated glucose derivative, and trichloroacetonitrile (CAS 5451-80-5). The former serves as the protected sugar backbone, while the latter introduces the trichloroacetimidate leaving group.
Stepwise Synthesis Procedure
Step 1: Generation of the Imidate Intermediate
The reaction involves treating 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose with trichloroacetonitrile in the presence of a base. Cesium carbonate (Cs₂CO₃) is commonly employed to deprotonate the anomeric hydroxyl group, facilitating nucleophilic attack on trichloroacetonitrile. The general reaction is:
$$
\text{2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose} + \text{Cl₃CCN} \xrightarrow{\text{Cs₂CO₃}} \text{O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate} + \text{H₂O}
$$
Step 2: Anomeric Control
The reaction typically yields a mixture of α- and β-anomers. The α-anomer is favored due to the stereoelectronic effects of the trichloroacetimidate group, which stabilizes the axial orientation. Chromatographic separation (e.g., silica gel chromatography using hexane/ethyl acetate) is required to isolate the desired α-anomer.
Step 3: Purification
Crude products are purified via flash chromatography, yielding the title compound in 40–60% isolated purity.
Alternative Synthetic Pathways
Pathway A: Direct Anomeric Activation
Inverse addition protocols minimize side reactions. Adding the donor sugar slowly to pre-activated trichloroacetonitrile reduces intermolecular aglycon transfer, a common side reaction that produces trichloroacetamide byproducts.
Pathway B: Isotopic Labeling for Mechanistic Studies
¹³C- and ¹⁵N-labeled variants of the donor have been synthesized to study reaction mechanisms. For example, ¹⁵N-labeled trichloroacetonitrile is prepared from ¹⁵N-ammonium chloride, enabling detailed NMR analysis of aglycon transfer pathways.
Reaction Mechanisms
Intermolecular Aglycon Transfer
Under acidic conditions (e.g., 10 mol% triflic acid in dichloromethane), the trichloroacetimidate donor undergoes protonation, forming an oxocarbenium ion. This ion is susceptible to nucleophilic attack by another donor molecule, leading to intermolecular aglycon transfer and trichloroacetamide formation:
$$
\text{Donor}^+ + \text{Donor} \rightarrow \text{Trichloroacetamide} + \text{Activated Donor}
$$
Optimization of Reaction Conditions
Table 1: Key Reaction Parameters and Their Impact
Purification and Characterization
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, minimizing aglycon transfer. Cost-effective alternatives to Cs₂CO₃ (e.g., K₂CO₃) are explored, though with slight yield reductions.
Challenges and Troubleshooting
Byproduct Formation
Trichloroacetamides (e.g., 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetamide) arise from aglycon transfer. Mitigation strategies include:
Anomeric Mixtures
Incomplete anomeric control necessitates chromatographic separation, increasing production costs. Preferential crystallization in ethyl acetate/hexane mixtures offers a partial solution.
Chemical Reactions Analysis
Types of Reactions
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate primarily undergoes glycosylation reactions. It acts as a glycosyl donor, transferring the glycosyl moiety to an acceptor molecule. This reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Common Reagents and Conditions
Reagents: Trichloroacetonitrile, acetic anhydride, pyridine, potassium carbonate, boron trifluoride etherate, trimethylsilyl trifluoromethanesulfonate.
Conditions: Reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The temperature is controlled to optimize the reaction rate and yield.
Major Products
The major products of glycosylation reactions involving this compound are oligosaccharides and glycoconjugates. These products are essential in various biological and medicinal applications.
Scientific Research Applications
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is extensively used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of complex carbohydrates and glycoconjugates, which are crucial for studying biological processes such as cell-cell recognition, signal transduction, and immune responses . Additionally, it is used in the development of glycosylated drugs and vaccines, enhancing their stability and efficacy.
Mechanism of Action
The mechanism of action of O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate involves the activation of the glycosyl donor by a Lewis acid catalyst, which facilitates the transfer of the glycosyl moiety to the acceptor molecule. The trichloroacetimidate group acts as a leaving group, making the glycosylation reaction more efficient .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Trichloroacetimidate (CAS 74808-09-6)
- Molecular Formula: C₃₆H₃₆Cl₃NO₆; Molecular Weight: 685.03 g/mol .
- Key Differences: Protecting Groups: Benzyl instead of acetyl. Benzyl groups are bulkier and more stable under acidic/basic conditions, enabling multi-step syntheses. Reactivity: Forms β-linked glycosides even with sterically hindered acceptors due to benzyl groups' electron-donating nature . Applications: Used in complex oligosaccharide synthesis, such as marine natural products (e.g., 5′-O-α-D-glucopyranosyl tubercidin) .
2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl Trichloroacetimidate
- Molecular Formula: C₃₄H₂₈Cl₃NO₉; Molecular Weight: 717.94 g/mol (estimated).
- Key Differences: Protecting Groups: Benzoyl (electron-withdrawing) instead of acetyl. Enhances electrophilicity at the anomeric carbon, accelerating glycosylation. Stereoselectivity: Favors β-selectivity in polar solvents (e.g., acetonitrile) due to transition-state stabilization . Applications: Critical in synthesizing bidesmosidic saponins and glycoproteins .
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl Trichloroacetimidate
- Key Differences: Protecting Groups: Pivaloyl (tert-butyl ester) groups offer extreme steric bulk, reducing side reactions but requiring harsher deprotection conditions. Reactivity: Slower reaction kinetics due to hindered access to the anomeric carbon. Applications: Used in steroidal glycoside synthesis (e.g., diosgenin derivatives) .
Comparative Analysis of Reactivity and Selectivity
Key Trends :
Electron-Donating Groups (Benzyl) : Enhance β-selectivity by stabilizing oxocarbenium ion intermediates .
Electron-Withdrawing Groups (Benzoyl) : Increase reactivity but may reduce selectivity in polar solvents .
Solvent Effects: Dichloromethane favors β-selectivity for acetylated donors, while acetonitrile suppresses reactivity .
Stereochemical and Mechanistic Insights
- Acetylated Donor: Inversion at the anomeric carbon occurs via an Sₙ2-like mechanism, confirmed by NMR coupling constants (J = 7.9 Hz for β-linkages) .
- Benzylated Donor: Steric shielding by benzyl groups restricts nucleophile approach, favoring β-configuration regardless of solvent .
- Galactose Analogues: Substitution of glucose with galactose (e.g., 2,3,4,6-tetra-O-benzoyl-galactopyranosyl donor) alters stereoelectronic effects, leading to α-selectivity in specific cases .
Practical Considerations
- Stability: Acetylated donors are hygroscopic and require anhydrous conditions, while benzylated derivatives are more stable for long-term storage .
- Deprotection: Acetyl groups are removed under mild alkaline conditions (e.g., NaOMe/MeOH), whereas benzyl groups require hydrogenolysis .
- Cost: Acetylated donors are cost-effective for large-scale synthesis, whereas benzoylated/pivaloylated derivatives are niche reagents .
Biological Activity
O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate is a glycosyl donor that has garnered attention for its potential applications in synthetic carbohydrate chemistry and biological research. This article explores its synthesis, biological activities, and potential applications based on recent studies and findings.
- Molecular Formula : CHClN O
- Molecular Weight : 492.68 g/mol
- CAS Number : 74808-10-9
- Appearance : White to almost white powder or crystal
- Melting Point : 151.0 to 159.0 °C
Synthesis
The synthesis of this compound typically involves the acetylation of D-glucopyranose followed by the introduction of the trichloroacetimidate group. This method allows for the production of a stable glycosyl donor suitable for various glycosylation reactions.
General Synthesis Steps:
- Acetylation of D-glucopyranose :
- D-glucopyranose is treated with acetic anhydride in the presence of a base to yield the tetra-acetylated derivative.
- Formation of Trichloroacetimidate :
- The tetra-acetylated glucopyranose is then reacted with trichloroacetonitrile in the presence of a Lewis acid (e.g., BF·EtO) to form the desired trichloroacetimidate.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research has indicated that carbohydrate derivatives, including trichloroacetimidates, exhibit significant antimicrobial properties. For instance:
- A study reported that glycosyl trichloroacetimidates demonstrated effective antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- The compound's structure allows it to interact with bacterial cell membranes, leading to disruption and cell death.
Cytotoxicity
In vitro studies have shown that this compound exhibits moderate cytotoxicity against cancer cell lines:
- A notable study found that derivatives of this compound displayed cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 .
- The mechanism of action is believed to involve interference with cellular processes due to its ability to modify glycosylation patterns on proteins.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Q & A
Q. What are the standard protocols for synthesizing O-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl) trichloroacetimidate?
The synthesis involves reacting tetra-O-acetyl-D-glucopyranose with trichloroacetonitrile in the presence of a base catalyst. A typical procedure includes:
- Dissolving tetra-O-acetyl-D-glucopyranose (1 eq) in dry dichloromethane under inert atmosphere.
- Adding trichloroacetonitrile (5–10 eq) and catalytic DBU (0.1–0.5 eq) at 0°C.
- Stirring for 3–6 hours, followed by purification via silica gel chromatography (toluene/EtOAc or hexane/acetone mixtures) .
Q. How is the compound purified post-synthesis?
Purification is achieved through silica gel column chromatography using solvent systems like toluene/ethyl acetate (4:1) with 1% triethylamine to neutralize acidic byproducts. Analytical confirmation includes NMR (¹H, ¹³C) and mass spectrometry (MS) to verify the anomeric trichloroacetimidate configuration .
Q. What role does DBU play in the synthesis?
DBU (1,8-diazabicycloundec-7-ene) acts as a non-nucleophilic base, deprotonating the anomeric hydroxyl group to activate it for nucleophilic attack by trichloroacetonitrile. This step is critical for forming the trichloroacetimidate moiety .
Advanced Research Questions
Q. How can glycosylation efficiency be optimized using this donor?
Efficiency depends on:
- Catalyst choice : Trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O enhances glycosylation rates by stabilizing oxocarbenium ion intermediates .
- Temperature : Reactions at –20°C to 0°C improve stereoselectivity for β-linked products .
- Solvent : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis of the trichloroacetimidate .
Q. Example Protocol :
- Dissolve donor (1.2 eq) and acceptor (1 eq) in CH₂Cl₂ with activated molecular sieves.
- Add TMSOTf (0.1 eq) at –20°C, stir until completion (TLC monitoring).
- Quench with triethylamine and purify via chromatography .
Q. How can stereoselectivity challenges in glycosylation be addressed?
- Anomeric leaving group : Trichloroacetimidate donors favor β-selectivity under kinetic control due to the participating acetyl groups at C2, which stabilize the transition state .
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor β-products, while polar solvents (e.g., acetonitrile) may reduce selectivity .
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies arise from variations in:
- Protecting groups : Benzyl vs. acetyl groups on acceptors alter steric hindrance .
- Catalyst loading : Excess TMSOTf (≥0.2 eq) may lead to side reactions (e.g., acceptor decomposition) .
- Moisture control : Traces of water hydrolyze the donor, reducing yields. Use of activated molecular sieves (4Å) is critical .
Q. Troubleshooting Checklist :
- Confirm anhydrous conditions via Karl Fischer titration.
- Optimize catalyst stoichiometry (0.05–0.1 eq).
- Screen alternative acceptors with reduced steric bulk .
Q. How is the compound’s antimicrobial activity evaluated in vitro?
- Assay design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Procedure : Prepare serial dilutions in Mueller-Hinton broth, incubate with bacterial inoculum (1×10⁵ CFU/mL) for 18–24 hours at 37°C. MIC is the lowest concentration inhibiting visible growth .
Q. What are its applications in glycoconjugate vaccine development?
The compound is used to synthesize tumor-associated carbohydrate antigens (TACAs) or bacterial oligosaccharides for conjugation to carrier proteins (e.g., CRM₁₉₇). Key steps:
- Glycosylate spacers (e.g., propargyl glycosides) for click chemistry-based conjugation .
- Deprotect acetyl groups post-conjugation using NaOMe/MeOH .
- Validate immunogenicity via ELISA or murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
